3,5-Dihydrazinylpyrazine-2-carbonitrile
Description
3,5-Dihydrazinylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two hydrazinyl (-NH-NH2) groups at positions 3 and 5, along with a cyano (-CN) group at position 2. The hydrazinyl groups enhance nucleophilicity and chelation capabilities, while the cyano group stabilizes the aromatic system and participates in cyclization reactions.
Properties
Molecular Formula |
C5H7N7 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3,5-dihydrazinylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H7N7/c6-1-3-5(12-8)10-4(11-7)2-9-3/h2H,7-8H2,(H2,10,11,12) |
InChI Key |
WHHILWKRNYETSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)NN)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydrazinylpyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydrazinyl Groups: The hydrazinyl groups are introduced through nucleophilic substitution reactions, where hydrazine or its derivatives react with the pyrazine ring.
Addition of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of 3,5-Dihydrazinylpyrazine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydrazinylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl groups, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts to facilitate nucleophilic substitution.
Major Products Formed
Scientific Research Applications
3,5-Dihydrazinylpyrazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of 3,5-Dihydrazinylpyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The nitrile group may also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Findings
Thermal Stability : Pyrazine-carbonitriles with electron-withdrawing groups (e.g., Cl) exhibit higher stability, while hydrazinyl derivatives may have lower melting points due to hydrogen bonding .
Synthetic Yields : Hydrazine-mediated reactions typically yield 55–68%, influenced by reaction time and catalysts (e.g., sodium acetate in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
